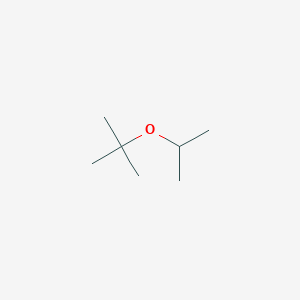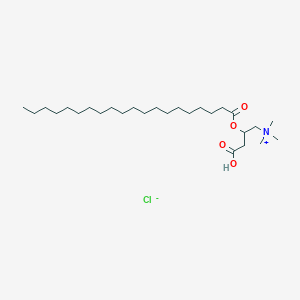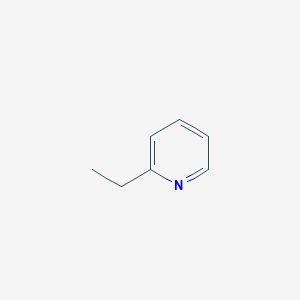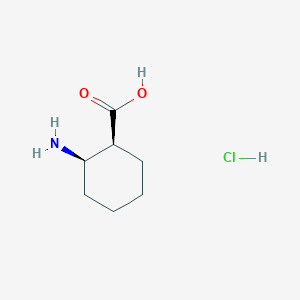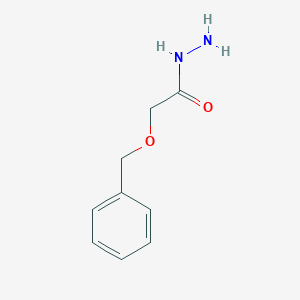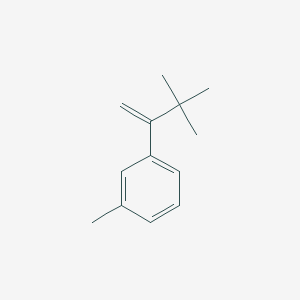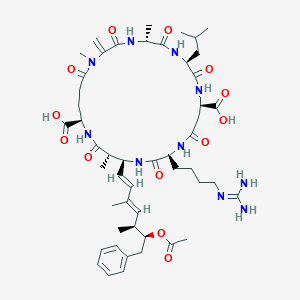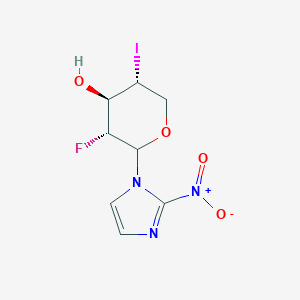![molecular formula C24H38O6 B127823 7-[2-[(E)-3-(3-butylcyclopentyl)-3-hydroxyprop-1-enyl]-3-hydroxy-4,5-dioxocyclopentyl]heptanoic acid CAS No. 147511-91-9](/img/structure/B127823.png)
7-[2-[(E)-3-(3-butylcyclopentyl)-3-hydroxyprop-1-enyl]-3-hydroxy-4,5-dioxocyclopentyl]heptanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-[2-[(E)-3-(3-butylcyclopentyl)-3-hydroxyprop-1-enyl]-3-hydroxy-4,5-dioxocyclopentyl]heptanoic acid is a synthetic compound that belongs to a class of drugs known as peroxisome proliferator-activated receptor (PPAR) agonists. It is also known as GW501516 or simply GW.
Wirkmechanismus
GW501516 works by binding to and activating PPAR-delta, a nuclear receptor that regulates the expression of genes involved in energy metabolism and inflammation. Activation of PPAR-delta leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, resulting in improved energy metabolism and reduced inflammation.
Biochemische Und Physiologische Effekte
GW501516 has been shown to improve lipid and glucose metabolism, reduce inflammation, and increase endurance in animal models. It has also been shown to increase muscle fiber size and reduce muscle damage in response to exercise.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using GW501516 in lab experiments include its well-characterized mechanism of action and its ability to improve energy metabolism and reduce inflammation. However, its potential use as a performance-enhancing drug and its long-term safety profile are still under investigation.
Zukünftige Richtungen
Future research on GW501516 could focus on its potential use in the treatment of specific diseases, such as type 2 diabetes and cancer. It could also investigate its potential use as a performance-enhancing drug and its long-term safety profile. Additionally, research could explore the development of new PPAR-delta agonists with improved efficacy and safety profiles.
Synthesemethoden
The synthesis of GW501516 involves several steps, starting with the reaction of 2-bromo-4'-methylpropiophenone with magnesium to form a Grignard reagent. This reagent is then reacted with cyclopentanone to form a cyclopentyl ketone intermediate. The intermediate is then reacted with butylmagnesium bromide to form a substituted cyclopentyl ketone. The final step involves the reaction of the substituted cyclopentyl ketone with heptanoic acid to form GW501516.
Wissenschaftliche Forschungsanwendungen
GW501516 has been extensively studied for its potential application in the treatment of various diseases, including metabolic disorders, cardiovascular diseases, and cancer. It has also been studied for its potential use as a performance-enhancing drug.
Eigenschaften
CAS-Nummer |
147511-91-9 |
|---|---|
Produktname |
7-[2-[(E)-3-(3-butylcyclopentyl)-3-hydroxyprop-1-enyl]-3-hydroxy-4,5-dioxocyclopentyl]heptanoic acid |
Molekularformel |
C24H38O6 |
Molekulargewicht |
422.6 g/mol |
IUPAC-Name |
7-[2-[(E)-3-(3-butylcyclopentyl)-3-hydroxyprop-1-enyl]-3-hydroxy-4,5-dioxocyclopentyl]heptanoic acid |
InChI |
InChI=1S/C24H38O6/c1-2-3-8-16-11-12-17(15-16)20(25)14-13-19-18(22(28)24(30)23(19)29)9-6-4-5-7-10-21(26)27/h13-14,16-20,23,25,29H,2-12,15H2,1H3,(H,26,27)/b14-13+ |
InChI-Schlüssel |
DWSMEZOARVKVBO-BUHFOSPRSA-N |
Isomerische SMILES |
CCCCC1CCC(C1)C(/C=C/C2C(C(=O)C(=O)C2O)CCCCCCC(=O)O)O |
SMILES |
CCCCC1CCC(C1)C(C=CC2C(C(=O)C(=O)C2O)CCCCCCC(=O)O)O |
Kanonische SMILES |
CCCCC1CCC(C1)C(C=CC2C(C(=O)C(=O)C2O)CCCCCCC(=O)O)O |
Synonyme |
16,18-EEO-PGE1 16,18-ethano 20-ethyl-6-oxoprostaglandin E1 16,18-ethano-20-ethyl-6-oxo-PGE1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



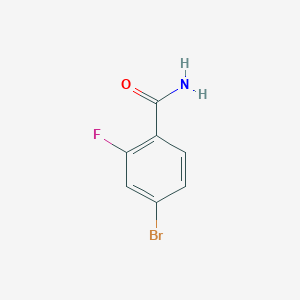
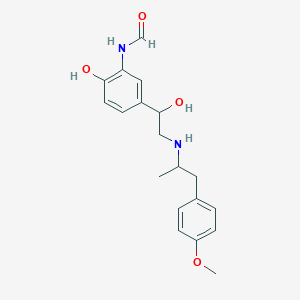
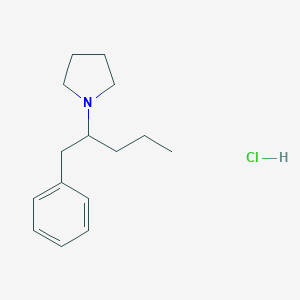
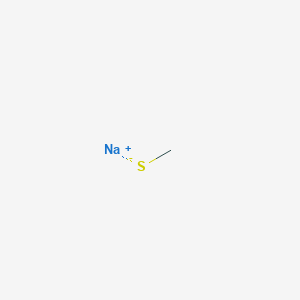
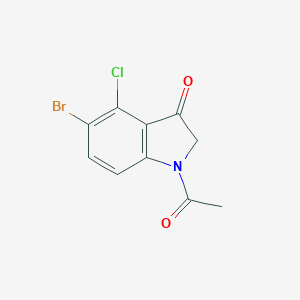
![2-[[Benzyl(methyl)amino]methyl]cyclohexan-1-one](/img/structure/B127759.png)
